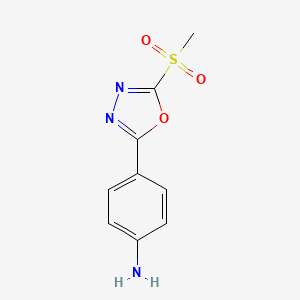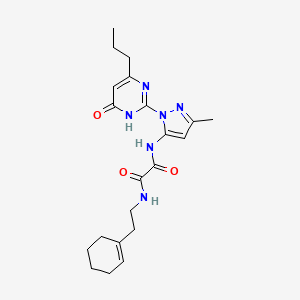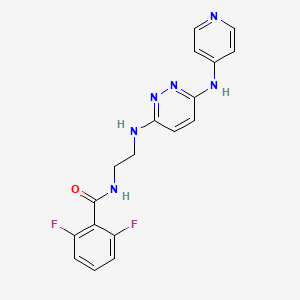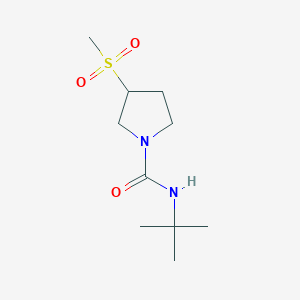
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the COX-2 enzyme .
Molecular Structure Analysis
The molecular weight of “4-(Methylsulfonyl)aniline” is 171.22 g/mol . The molecular structure is represented by the formula C7H9NO2S .
Physical And Chemical Properties Analysis
“4-(Methylsulfonyl)aniline” is a solid at room temperature . It has a molecular weight of 171.21 g/mol . It is soluble in water .
Aplicaciones Científicas De Investigación
Chemical Optimization and Biological Activity
- Optimization of GPR119 Agonists : The aniline ring in 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline derivatives has been studied for its role in optimizing the efficacy of GPR119 agonists. Substitutions on this ring have led to increased efficacy on human and cynomolgus monkey (cyno) receptors, highlighting the significance of the aniline component in drug development (Wang et al., 2014).
Antibacterial and Antifungal Properties
- Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, have shown potent antibacterial activities against Xanthomonas oryzaepv. pv. oryzae (Xoo), the pathogen causing rice bacterial leaf blight. These compounds were effective in reducing the disease and enhancing plant resistance (Shi et al., 2015).
Biological Synthesis and Analysis
- Synthesis and Antibacterial Study of N-substituted Derivatives : 1,3,4-oxadiazole bearing compounds, including those structurally similar to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, have been synthesized and shown moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activities
- Potential Anticancer Agents : Some novel 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antiproliferative activity. These compounds, structurally related to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, displayed significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Ahsan et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , which suggests it may interact with various biological targets.
Mode of Action
It’s known that a series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the cox-2 enzyme . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions.
Biochemical Pathways
Given its potential role as an anti-inflammatory agent , it might be involved in the modulation of inflammatory pathways.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could have good bioavailability.
Result of Action
Given its potential role as an anti-inflammatory agent , it might help in reducing inflammation at the cellular level.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could affect its stability.
Propiedades
IUPAC Name |
4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORBWQDLLOPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)
![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)

![1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)
![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)


![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)
